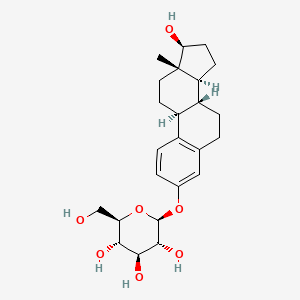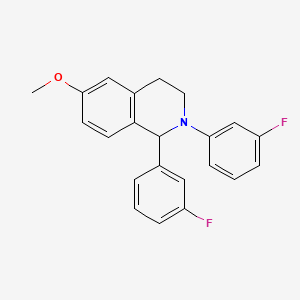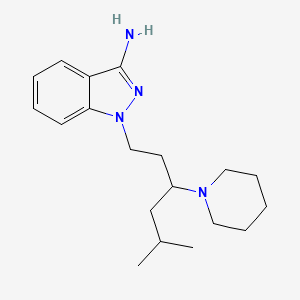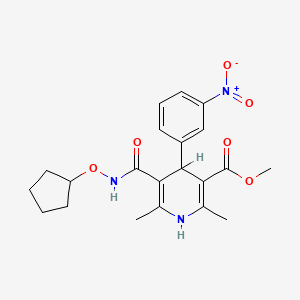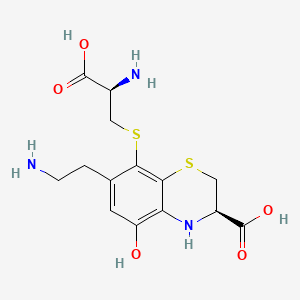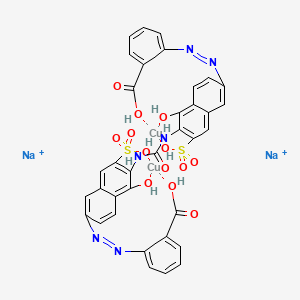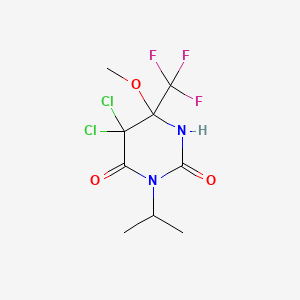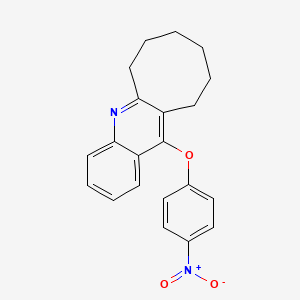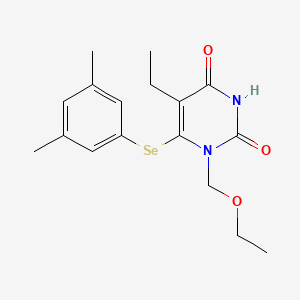
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl- is a synthetic organic compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of a seleno group attached to a dimethylphenyl ring, an ethoxymethyl group, and an ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl- typically involves multiple steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through the condensation of urea with an appropriate β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Seleno Group: The seleno group can be introduced via a nucleophilic substitution reaction using a selenol reagent and a suitable leaving group on the aromatic ring.
Attachment of the Ethoxymethyl Group: The ethoxymethyl group can be attached through an alkylation reaction using ethyl chloroformate or a similar reagent.
Addition of the Ethyl Group: The ethyl group can be introduced through a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved scalability, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the seleno group, forming selenoxides or selenones.
Reduction: Reduction reactions can convert the seleno group to a selenide or diselenide.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The ethoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Hydrolysis: Aqueous acid or base.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Selenides or diselenides.
Substitution: Various substituted derivatives depending on the reagent used.
Hydrolysis: Corresponding alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore is investigated. Its seleno group is of particular interest due to its potential antioxidant properties and ability to interact with biological macromolecules.
Medicine
In medicine, the compound is studied for its potential therapeutic applications. The presence of the seleno group suggests possible roles in cancer therapy, as selenium-containing compounds have been shown to exhibit anticancer activity.
Industry
In industrial applications, the compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure may also make it suitable for use in catalysis or as a precursor for other valuable chemicals.
作用机制
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl- involves its interaction with molecular targets such as enzymes or receptors. The seleno group can participate in redox reactions, potentially modulating the activity of redox-sensitive proteins. The ethoxymethyl and ethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
相似化合物的比较
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)thio)-1-(ethoxymethyl)-5-ethyl-: Similar structure but with a thio group instead of a seleno group.
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)amino)-1-(ethoxymethyl)-5-ethyl-: Similar structure but with an amino group instead of a seleno group.
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)methyl)-1-(ethoxymethyl)-5-ethyl-: Similar structure but with a methyl group instead of a seleno group.
Uniqueness
The presence of the seleno group in 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl- distinguishes it from its analogs. Selenium-containing compounds often exhibit unique biological activities and chemical reactivity compared to their sulfur or nitrogen analogs. This uniqueness makes the compound a valuable subject of study in various scientific disciplines.
属性
CAS 编号 |
172256-02-9 |
|---|---|
分子式 |
C17H22N2O3Se |
分子量 |
381.3 g/mol |
IUPAC 名称 |
6-(3,5-dimethylphenyl)selanyl-1-(ethoxymethyl)-5-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H22N2O3Se/c1-5-14-15(20)18-17(21)19(10-22-6-2)16(14)23-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,18,20,21) |
InChI 键 |
DDWRATYKXBGTAT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N(C(=O)NC1=O)COCC)[Se]C2=CC(=CC(=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



